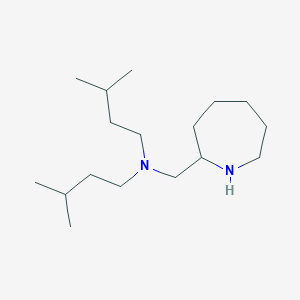

![molecular formula C12H15N3OS B1275304 4-甲基-5-[1-(3-甲基苯氧基)乙基]-4H-1,2,4-三唑-3-硫醇 CAS No. 588673-54-5](/img/structure/B1275304.png)

4-甲基-5-[1-(3-甲基苯氧基)乙基]-4H-1,2,4-三唑-3-硫醇

描述

The compound 4-methyl-5-[1-(3-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol is a derivative of the 1,2,4-triazole class, which is known for its diverse biological activities and potential applications in various fields, including medicinal chemistry. The triazole core is a five-membered heterocyclic structure containing three nitrogen atoms, which can be further modified to enhance or modify its biological properties.

Synthesis Analysis

The synthesis of triazole derivatives often involves multistep reactions, including cyclization and substitution processes. For instance, the synthesis of S-substituted derivatives of triazole-thiones, which are structurally related to the compound of interest, has been achieved by reacting 1,2,4-triazole-5-thiones with various halides in the presence of bases such as KOH, K2CO3, or triethylamine . Similarly, the synthesis of ethyl 4-(2-phenoxyethyl)-1,2,4-triazol-3-one, a compound with a similar phenoxyethyl substitution pattern, was accomplished through Williamson synthesis, reductive amination, amine formylation, and cyclization . These methods could potentially be adapted for the synthesis of 4-methyl-5-[1-(3-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol.

Molecular Structure Analysis

The molecular structure of triazole derivatives is often characterized using spectroscopic techniques and theoretical calculations. For example, the crystal structure, vibrational frequencies, and NMR chemical shifts of a related triazole compound were determined using density functional theory (DFT) calculations and compared with experimental data . The molecular geometry and electronic properties of another triazole derivative were analyzed through DFT and time-dependent DFT calculations, revealing insights into the compound's stability and electronic transitions . These methods are crucial for understanding the molecular structure and properties of triazole derivatives, including the compound .

Chemical Reactions Analysis

Triazole derivatives can participate in various chemical reactions due to their bifunctional nature, acting as electron donors and reacting with electrophilic reagents. For instance, Schiff base triazole derivatives have been found to selectively detect toxic aromatic amines through hydrogen bonding interactions . The reactivity of triazole compounds can be influenced by the nature of their substituents, as seen in the synthesis of triazole-thione derivatives with different substituents, which can affect their biological activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of triazole derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. Theoretical calculations, such as DFT, can predict properties like nonlinear optical behavior, which was found to be significant in some triazole compounds . The solvation effects and conformational flexibility of these molecules can also be studied using theoretical methods to understand their behavior in different media . Additionally, the biological activities of triazole derivatives, such as antibacterial, antifungal, and antioxidant properties, are often evaluated through experimental assays .

科学研究应用

-

Synthesis and Structure Determination of 1- (4-Methoxyphenyl)-5-methyl-N’- (2-oxoindolin-3-ylidene)-1H-1,2,3-triazole-4-carbohydrazide

- Method: The compound was synthesized by reacting equimolar equivalents of 1- (4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carbohydrazide and indoline-2,3-dione in boiling ethanol for 4 hours under acidic conditions .

- Results: The reaction yielded the desired compound in 88% yield. The structure of the compound was confirmed by NMR spectroscopy and single-crystal X-ray diffraction .

-

Synthesis of Indole Derivatives

- Method: The specific methods of synthesis vary, but they generally involve reactions of diazo compounds and carbodiimides, amines, enolizable ketones, and azides .

- Results: Indole derivatives have shown various biologically significant properties. Their synthesis methods have been the subject of extensive research .

-

- Application: Cresols, which are methyl phenols like the compound you mentioned, are widely used in various industries. They are used in the production of disinfectants, resins, and pharmaceuticals .

- Method: Cresols are typically produced by hydrolysis of chlorotoluenes or the related sulfonates .

- Results: The specific results depend on the particular application. For example, in pharmaceuticals, cresols can be used to improve bioavailability .

-

- Application: Similar compounds have been synthesized for use as herbicidal ionic liquids . These compounds can be used to control weeds in agricultural settings .

- Method: The specific methods of synthesis vary, but they generally involve reactions of diazo compounds and carbodiimides, amines, enolizable ketones, and azides .

- Results: The herbicidal activity of the compounds was tested under greenhouse conditions using cornflower (Centaurea cyanus L.) as the test plant .

-

3-ethyl-5-[(4-methylphenoxy)methyl]-1,3-oxazolidin-2-one

- Application: This compound, which has a similar structure to the one you mentioned, is available from chemical suppliers, suggesting it may have various applications in research and industry .

- Method: The specific methods of synthesis are not provided .

- Results: The specific results depend on the particular application .

-

- Application: Indole derivatives, which are similar to the compound you mentioned, are important in medicinal chemistry. They are used in the treatment of various disorders in the human body .

- Method: The specific methods of synthesis vary, but they generally involve reactions of diazo compounds and carbodiimides, amines, enolizable ketones, and azides .

- Results: Indole derivatives have shown various biologically significant properties. Their synthesis methods have been the subject of extensive research .

-

- Application: Similar compounds have been synthesized for use as potential agonists of type δ/β peroxisome proliferator-activated receptors (PPARδ/β) .

- Method: A five-step synthetic route to these compounds was developed, starting from substituted benzonitriles .

- Results: The basic physicochemical properties of the obtained ionic liquids were characterized and their structures were confirmed .

未来方向

属性

IUPAC Name |

4-methyl-3-[1-(3-methylphenoxy)ethyl]-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3OS/c1-8-5-4-6-10(7-8)16-9(2)11-13-14-12(17)15(11)3/h4-7,9H,1-3H3,(H,14,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLTQFKRQWMFDAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)OC(C)C2=NNC(=S)N2C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90407327 | |

| Record name | 4-methyl-5-[1-(3-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90407327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-methyl-5-[1-(3-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol | |

CAS RN |

588673-54-5 | |

| Record name | 2,4-Dihydro-4-methyl-5-[1-(3-methylphenoxy)ethyl]-3H-1,2,4-triazole-3-thione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=588673-54-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-methyl-5-[1-(3-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90407327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(Benzyloxy)methyl]pyrrolidine](/img/structure/B1275232.png)

![4-(3-aminopropyl)-5-[4-(dimethylamino)phenyl]-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B1275235.png)

![2-[(4-Methylbenzyl)amino]-1-butanol](/img/structure/B1275257.png)

![N-[(3-methoxyphenyl)methyl]prop-2-en-1-amine](/img/structure/B1275266.png)